

Oseltamivir Phosphate: A Technical Guide to Discovery and Synthesis

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Compound of Interest

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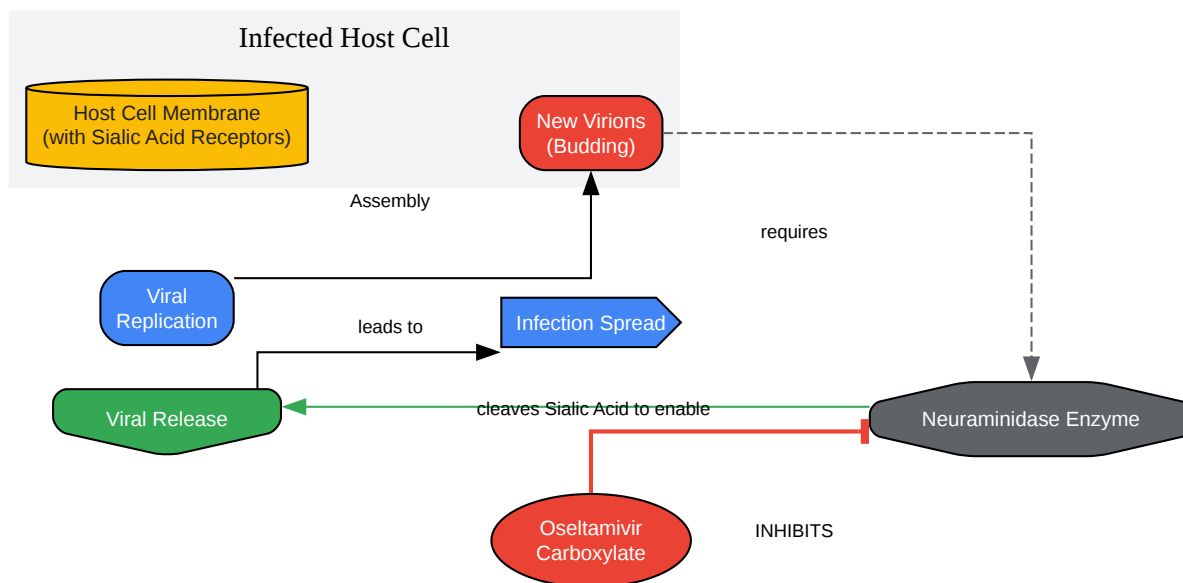
Introduction: Oseltamivir, marketed under the trade name Tamiflu®, is an orally active antiviral medication critical in the treatment and prophylaxis of both Influenza A and B virus infections.[1] Developed by Gilead Sciences and later commercialized by Hoffmann-La Roche, its discovery was a landmark achievement in rational drug design, targeting the viral neuraminidase enzyme essential for viral propagation.[2][3] The commercial synthesis of Oseltamivir is a complex, multi-step process that famously starts from (-)-shikimic acid, a natural product harvested from Chinese star anise (*Illicium verum*).[4][5] This reliance on a natural source, coupled with the compound's structural complexity featuring three stereocenters, has made its synthesis a significant challenge and a topic of extensive research in the academic and industrial communities.[6][7] This guide provides a technical overview of Oseltamivir's mechanism of action and a detailed examination of its industrial synthesis.

Mechanism of Action: Neuraminidase Inhibition

Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[1] The active metabolite is a potent and selective competitive inhibitor of the influenza virus's neuraminidase enzyme.[8] This enzyme is a glycoprotein on the viral surface that plays a crucial role in the viral life cycle.[9] Its primary function is to cleave sialic acid residues that bind newly formed virions to the host cell surface, thereby facilitating their release and allowing the infection to spread to other cells.[9][10]

By binding to the active site of the neuraminidase enzyme, oseltamivir carboxylate blocks its function.[10] This inhibition prevents the release of new viral particles from infected cells.[11]

The virions remain tethered to the host cell membrane and aggregate, which limits the progression of the infection within the respiratory tract.[11]

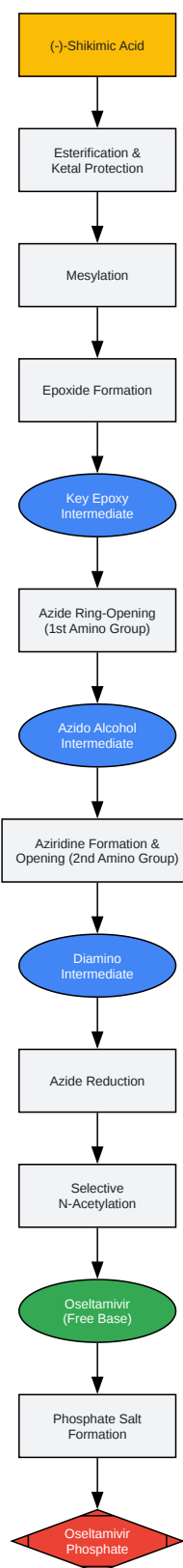


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Caption: Mechanism of Oseltamivir action on influenza virus release.

Chemical Synthesis from (-)-Shikimic Acid

The industrial synthesis of Oseltamivir Phosphate developed by Roche is a linear sequence starting from (-)-shikimic acid. This route is favored due to its stereochemical control, as the starting material provides the correct chiral framework for the final molecule.[4] The overall process involves the formation of a key epoxy intermediate, followed by the strategic introduction of two amino functionalities. The overall yield from (-)-shikimic acid is reported to be in the range of 17-22%.[4]



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Caption: Workflow for the industrial synthesis of Oseltamivir Phosphate.

Quantitative Data Summary

The efficiency of Oseltamivir synthesis is a critical factor for global supply. The industrial Roche process has been optimized for scale, but numerous academic routes have been developed with the aim of shortening the sequence or avoiding shikimic acid.

Synthetic Route	Starting Material	Number of Steps	Overall Yield (%)	Reference
Roche Industrial Process	(-)-Shikimic Acid	~10-12	17 - 29%	[4]
Roche Azide-Free Process	(-)-Shikimic Acid	~11	35 - 38%	[6]
Trost Synthesis	Bicyclic Lactone	8	30%	[8]
Fukuyama Synthesis	Pyridine	10+	~22%	[6]
Hayashi Synthesis	Organocatalysis	3 one-pot ops	Not specified	[7]
Patent CN103833570B	1,3-butadienyl-3-pentyl ether	5	40%	[10]

Experimental Protocols

The following are descriptive protocols for key transformations in the industrial synthesis of Oseltamivir, based on published literature. These descriptions outline the general methodology and may not include the exhaustive detail required for direct laboratory replication.

1. Preparation of the Key Epoxy Intermediate from (-)-Shikimic Acid

The synthesis commences with the esterification of (-)-shikimic acid with ethanol and thionyl chloride.[\[4\]](#) The resulting ethyl shikimate is then subjected to ketalization to protect the 3,4-diol functionality. This is typically achieved using 3-pentanone and p-toluenesulfonic acid.[\[5\]](#) The remaining 5-hydroxyl group is subsequently activated by mesylation with methanesulfonyl chloride in the presence of triethylamine.[\[4\]](#) The epoxide is then formed under basic conditions,

for instance, using potassium bicarbonate, to yield the crucial intermediate: ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate.[4][5]

2. Introduction of the 5-Amino Group via Azide Ring-Opening

The key epoxide intermediate undergoes regioselective ring-opening at the C-5 position with an azide nucleophile. A common procedure involves dissolving the epoxide in ethanol and treating it with a solution of sodium azide and ammonium chloride in water, followed by heating the mixture to reflux.[6] Upon completion, the reaction is worked up by removing the organic solvent, extracting the aqueous residue with a solvent like ethyl acetate, and purifying the resulting crude azido alcohol, typically by flash chromatography.[6]

3. Introduction of the 4-Amino Group and Final Steps

The azido alcohol intermediate is converted into an aziridine. This aziridine is then opened with a second azide nucleophile under acidic conditions (e.g., with sodium azide at elevated temperatures) to install the second nitrogen functionality, yielding an amino-azide intermediate. This intermediate is then N-acetylated using acetic anhydride. The synthesis proceeds with the reduction of the azido group to a primary amine. This transformation can be achieved via catalytic hydrogenation using Raney nickel or Raney-cobalt as a catalyst, or alternatively with trimethylphosphine in moist THF.[6] This step yields the Oseltamivir free base. Finally, the active pharmaceutical ingredient is prepared by treating an ethanolic solution of the free base with phosphoric acid, which precipitates Oseltamivir Phosphate as a crystalline solid.[6]

Characterization of Oseltamivir Phosphate

The final product is a white, crystalline solid. Characterization is confirmed by standard analytical techniques.

Method	Data
¹ H NMR	(400 MHz, DMSO-d ₆) δ 8.32 (d, J = 9.2 Hz, 1H), 8.15 (br s, ~5H), 6.65 (s, 1H), 4.15 (m, 3H), 3.69 ("q", J ≅ 10 Hz, 1H), 3.36 (quint, J = 5.6 Hz, 1H), 3.18 (m, 1H), 2.74 and 2.22 (ABX, J = 18, 12, 5 Hz, 2H), 1.88 (s, 3H), 1.54–1.30 (m, 4H), 1.23 (t, J = 7.2 Hz, 3H), 0.84 and 0.79 (t, J = 7.2 Hz, 3H each).[10]
IR (Nujol)	ν 3352, 3300–2400 (br), 1724, 1663, 1551, 1463, 1377, 1263 cm ⁻¹ . [10]
ESI-MS	m/z 313 (M + H ⁺). [10]
Elemental Analysis	Calcd for C ₁₆ H ₃₁ N ₂ O ₈ P: C, 46.83; H, 7.61; N, 6.83; P, 7.55. Found: C, 46.61; H, 7.74; N, 6.78; P, 7.58. [10]

Conclusion

Oseltamivir represents a triumph of modern medicinal chemistry, providing a critical defense against seasonal and pandemic influenza. Its synthesis, particularly the industrial route from shikimic acid, is a testament to the ingenuity of process chemists in overcoming challenges of stereochemistry, reagent safety, and supply chain logistics. While the Roche process remains the benchmark for large-scale production, ongoing academic research continues to explore novel, more efficient, and shikimic acid-independent routes. These efforts are vital for ensuring a rapid and robust supply of this essential medicine in the face of future influenza threats, highlighting the continuing importance of innovation in synthetic organic chemistry for global health.

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